molecular formula C6H10N2O B15199677 2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one

2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one

Cat. No.: B15199677
M. Wt: 126.16 g/mol
InChI Key: RHNZZLHMYLOSAN-UHFFFAOYSA-N
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Description

2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one is a bicyclic compound featuring a seven-membered ring system with two nitrogen atoms at the 2- and 5-positions, a methyl group at the 2-position, and a ketone functional group at the 3-position. Its rigid bicyclic scaffold and heteroatom arrangement make it a valuable intermediate in pharmaceutical synthesis and organocatalysis. The compound’s stereochemistry and functional groups influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-methyl-2,5-diazabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C6H10N2O/c1-8-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3

InChI Key

RHNZZLHMYLOSAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C1=O)NC2

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Parameter Details
Starting Material N-Boc-(2S,4R)-4-hydroxyproline anilide
Reagents Thioacetic acid, diethyl azodicarboxylate, triphenylphosphine
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Yield 62%
Enantiomeric Excess (ee) 98% (confirmed via chiral HPLC)

This method is favored for its reproducibility and high enantiomeric purity, making it suitable for pharmaceutical applications such as the synthesis of danofloxacin side chains.

Iodine-Mediated Stereoselective Cyclization

An alternative route leverages iodine-mediated cyclization of optically pure diaminodiene precursors. For example, (4R,5R)-4,5-diamino-1,7-octadiene derivatives undergo iodine treatment, facilitating intramolecular nucleophilic attack and forming the bicyclic structure. The reaction proceeds via an iodonium intermediate, ensuring retention of stereochemistry at the bridgehead carbons.

Reaction Mechanism Overview:

  • Iodonium Formation : Iodine reacts with the alkene moiety to generate a cyclic iodonium ion.
  • Nucleophilic Attack : The adjacent amine group attacks the iodonium center, leading to ring closure.
  • Elimination : HI is eliminated, yielding the bicyclic product.
Parameter Details
Starting Material (4R,5R)-4,5-Diamino-N,N′-bis[(1S)-1-phenylethyl]-1,7-octadiene
Reagent Iodine (I₂)
Solvent Dichloromethane (DCM)
Temperature −20°C to 0°C
Yield 75%
Diastereomeric Ratio (dr) >20:1

This method excels in stereocontrol, producing the (1S,4S)-configured product predominantly. However, scalability is limited by the need for cryogenic conditions.

Bis-Epoxidation and Nucleophilic Ring-Opening

A patent-described method utilizes bis-epoxides derived from 1,5-hexadiene as precursors. Treatment with methylamine under basic conditions triggers a tandem epoxide ring-opening and cyclization sequence, forming 2-methyl-2,5-diazabicyclo[2.2.1]heptan-3-one.

Process Flow:

  • Epoxidation : 1,5-Hexadiene is converted to its bis-epoxide using meta-chloroperbenzoic acid (mCPBA).
  • Nucleophilic Attack : Methylamine opens the epoxide rings, generating amino alcohol intermediates.
  • Cyclization : Base-mediated intramolecular dehydration forms the bicyclic lactam.
Parameter Details
Starting Material 1,5-Hexadiene
Reagents mCPBA, methylamine, sodium hydroxide
Solvent Water/ethanol mixture
Temperature 60°C
Yield 45% (isolated)
Product Ratio 3:1 (2,5-diazabicyclo[2.2.1]heptane : 3,6-diazabicyclo[3.1.1]heptane)

While this route offers industrial scalability, the moderate yield and product mixture necessitate extensive purification.

Comparative Analysis of Methodologies

The table below contrasts the three primary synthesis routes:

Method Mitsunobu Reaction Iodine-Mediated Cyclization Bis-Epoxidation
Starting Material Hydroxyproline derivatives Diaminodienes 1,5-Hexadiene
Stereoselectivity High (98% ee) High (>20:1 dr) Low
Yield 62% 75% 45%
Scalability Moderate Limited High
Key Advantage Enantiopure product Stereochemical control Industrial applicability

Emerging Strategies and Modifications

Recent advances include photoinduced cyclization and transition-metal catalysis. For instance, palladium-catalyzed C–H amination of pyrrolidine precursors has shown promise in forming the bicyclic framework under mild conditions. Additionally, enzymatic desymmetrization of prochiral diamines has been explored to enhance enantioselectivity without chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds .

Scientific Research Applications

2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atoms can participate in hydrogen bonding and other interactions, while the ketone group can act as a reactive site for further chemical modifications. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Structural Variations in Bicyclic Diazabicyclo Systems

The following table highlights key differences between 2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one and analogous bicyclic compounds:

Compound Name Bicyclic System Substituents Functional Groups Applications/Properties References
This compound [2.2.1]heptane 2-Me, 5-N 3-ketone Pharmaceutical intermediates
2-Methyl-2,5-diazabicyclo[2.2.2]octane [2.2.2]octane 2-Me, 5-N None Ligand design, catalysis
5-Benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one [2.2.1]heptane 5-Bz, 2-N 3-ketone Potential bioactive scaffold
3-Methyl-3,8-diazabicyclo[3.2.1]octane [3.2.1]octane 3-Me, 8-N None Neuromodulator research
7-[(1S,4S)-5-Me-2,5-diazabicyclo[2.2.1]hept-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one [2.2.1]heptane (fused) 5-Me, 2-N (as part of larger pharmacophore) Pyrimidinone Kinase inhibition (patented)
Camphor (4,7,7-trimethylbicyclo[2.2.1]heptan-3-one) [2.2.1]heptane 4,7,7-Me 3-ketone Fragrance, medicinal agent

Key Differences and Implications

Ring Size and Rigidity :

  • The [2.2.1]heptane system in the target compound provides greater ring strain and rigidity compared to [2.2.2]octane derivatives, enhancing its suitability for stereoselective synthesis .
  • Larger rings (e.g., [3.2.1]octane) exhibit increased conformational flexibility, which may reduce binding specificity in biological targets .

Functional Groups: The 3-ketone group in this compound enables nucleophilic reactions (e.g., Grignard additions), unlike non-ketone analogs like 2-Methyl-2,5-diazabicyclo[2.2.2]octane . Camphor shares the 3-ketone but lacks nitrogen atoms, resulting in distinct physicochemical properties (e.g., lower water solubility) .

Substituent Effects: Methyl vs. Positional Isomerism: 2-Methyl substitution (target compound) vs. 5-methyl (e.g., 7-[(1S,4S)-5-Me-2,5-diazabicyclo... in ) alters steric and electronic profiles, affecting receptor interactions .

Biological Activity :

  • Diazabicyclo[2.2.1]heptane derivatives with nitrogen substitutions (e.g., PFI-3 in ) are leveraged in vasodilation studies, whereas the target compound’s methyl-ketone combination may favor enzyme inhibition or prodrug applications .

Q & A

Q. Q: What are the primary synthetic routes for 2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one, and how can enantiomeric purity be optimized?

A:

  • Racemic Resolution : A common method involves resolving racemic mixtures using chiral resolving agents like di-p-toluoyl hemitartrate, which separates (1S,4R) and (1R,4S) isomers .
  • Epimerization-Lactamization : Functionalized 4-aminoproline methyl esters undergo base-catalyzed cascades to form bicyclic lactams. Yields depend on reaction pH and temperature .
  • Chiral Auxiliaries : Asymmetric synthesis using chiral catalysts (e.g., palladium complexes) can achieve >98% enantiomeric excess (ee) in stereoselective cyclization steps .

Structural and Spectroscopic Analysis

Q. Q: How do NMR and X-ray crystallography resolve ambiguities in the bicyclic framework’s stereochemistry?

A:

  • NMR : Coupling constants (e.g., JHHJ_{H-H}) distinguish axial vs. equatorial protons. For example, the bridgehead H-1 and H-4 protons in the bicyclo[2.2.1] system show distinct splitting patterns .
  • X-ray : Crystal structures of derivatives (e.g., PHAR-DBH-Me) confirm the chair-boat conformation of the bicyclic core and methyl group orientation .

Biological Activity and Receptor Interactions

Q. Q: What pharmacological targets are associated with this compound, and how are binding assays designed?

A:

  • CB1/CB2 and TRPV1 Receptors : Derivatives like PHAR-DBH-Me (a structural analog) activate cannabinoid and transient receptor potential channels. Assays use HEK293 cells transfected with human receptors and calcium flux measurements .
  • Cardiovascular Effects : In vivo studies in rodents measure blood pressure changes post-administration, with dose-dependent vasodilation linked to nitric oxide pathways .

Safety and Handling in Laboratory Settings

Q. Q: What are the critical safety protocols for handling this compound, given its toxicity profile?

A:

  • GHS Hazards : Similar bicyclic compounds (e.g., bicyclo[2.2.2]octane derivatives) exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use fume hoods and nitrile gloves .
  • Storage : Store under inert gas (argon) at 2–8°C to prevent lactam hydrolysis. Avoid contact with strong oxidizers .

Advanced Mechanistic Studies

Q. Q: How can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?

A:

  • DFT Calculations : Density functional theory (B3LYP/6-31G*) models transition states in cycloaddition reactions, predicting regioselectivity for methyl-substituted diazabicycles .
  • Molecular Docking : Simulations with CB1 receptor homology models identify key hydrogen bonds between the lactam carbonyl and Ser383/His178 residues .

Data Contradictions and Reproducibility

Q. Q: How to address discrepancies in reported synthetic yields or biological activity across studies?

A:

  • Yield Variability : Trace moisture during lactamization can hydrolyze intermediates. Use Karl Fischer titration to ensure anhydrous conditions .
  • Biological Replication : Differences in receptor expression levels (e.g., CB1 in neuronal vs. non-neuronal cells) may explain activity variations. Standardize cell lines (e.g., CHO-K1) and assay buffers .

Analytical Method Development

Q. Q: What chromatographic methods achieve baseline separation of enantiomers for purity assessment?

A:

  • HPLC : Chiralpak IA-3 column (3 µm, 4.6 × 150 mm) with hexane:isopropanol (85:15) mobile phase resolves enantiomers (R > 1.5) at 1.0 mL/min .
  • GC-MS : Derivatization with trifluoroacetic anhydride improves volatility. Monitor m/z 150 (molecular ion) and 95 (lactam ring fragment) .

Stability and Degradation Pathways

Q. Q: Under what conditions does the lactam ring undergo hydrolysis, and how is degradation quantified?

A:

  • pH-Dependent Hydrolysis : The ring opens in acidic conditions (pH < 3) via protonation of the carbonyl oxygen. Monitor by LC-MS for mass shifts (+18 Da due to water addition) .
  • Thermal Stability : Decomposition above 150°C generates methylamine and CO₂, detected via TGA-FTIR .

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